Cas no 393566-99-9 (N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide)

N-5-(メチルスルファニル)-1,3,4-チアジアゾール-2-イル-2-ニトロベンズアミドは、1,3,4-チアジアゾール骨格とニトロベンゼン環を有する複素環化合物です。この化合物は、有機合成中間体としての高い反応性を示し、特に農薬や医薬品の開発において有用な構造モチーフを提供します。チアジアゾール環の硫黄原子とニトロ基の電子求引性により、特異的な分子間相互作用が可能であり、生物活性化合物の設計において重要な役割を果たします。また、メチルスルファニル基の導入により、脂溶性の調整や代謝安定性の向上が期待されます。本化合物は、結晶性が良好で取り扱いやすく、精密有機合成における多様な修飾反応に適しています。

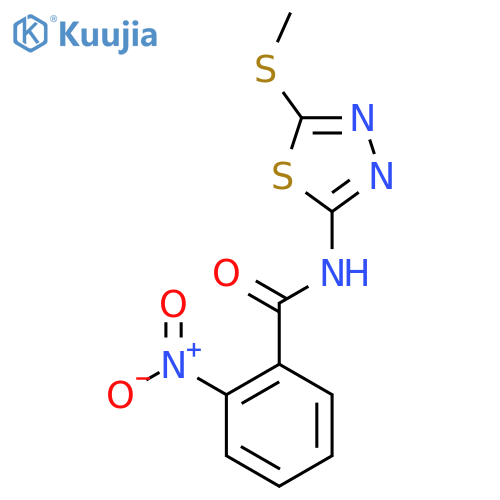

393566-99-9 structure

商品名:N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide

- AKOS003007611

- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

- F0509-1794

- SR-01000006564-1

- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

- 393566-99-9

- Oprea1_088580

- SR-01000006564

-

- インチ: 1S/C10H8N4O3S2/c1-18-10-13-12-9(19-10)11-8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,1H3,(H,11,12,15)

- InChIKey: JAWZIZYFPSFOJP-UHFFFAOYSA-N

- ほほえんだ: S1C(=NN=C1NC(C1C=CC=CC=1[N+](=O)[O-])=O)SC

計算された属性

- せいみつぶんしりょう: 296.00378248g/mol

- どういたいしつりょう: 296.00378248g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 154Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0509-1794-10mg |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0509-1794-5mg |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0509-1794-40mg |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0509-1794-1mg |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0509-1794-75mg |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0509-1794-50mg |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0509-1794-20μmol |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0509-1794-10μmol |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0509-1794-15mg |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0509-1794-25mg |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

393566-99-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

393566-99-9 (N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬